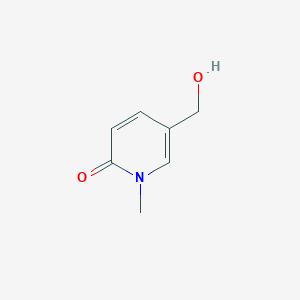

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-(hydroxymethyl)-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-4-6(5-9)2-3-7(8)10/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHPCDBYSXVGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725552 | |

| Record name | 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27330-18-3 | |

| Record name | 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 5-(hydroxymethyl) pyridin-2(1H)-one

An In-Depth Technical Guide to the Chemical Properties of 5-(hydroxymethyl)pyridin-2(1H)-one

Introduction: A Versatile Heterocyclic Building Block

5-(hydroxymethyl)pyridin-2(1H)-one is a bifunctional heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug development sectors.[1][2] Its structure, featuring a pyridinone core and a reactive hydroxymethyl group, makes it a valuable scaffold for creating diverse molecular architectures. Pyridinone derivatives are recognized as "privileged structures" in drug discovery, known to interact with a wide range of biological targets and exhibiting activities from antiviral and antitumor to anti-inflammatory effects.[2][3] This guide provides a comprehensive overview of the core chemical properties of 5-(hydroxymethyl)pyridin-2(1H)-one, offering field-proven insights for researchers and drug development professionals aiming to leverage this versatile intermediate.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 5-(hydroxymethyl)pyridin-2(1H)-one, with the chemical formula C₆H₇NO₂, possesses a unique combination of features that influence its solubility, reactivity, and potential for intermolecular interactions.[4][5]

1.1. Core Identifiers and Computed Properties

A clear identification is paramount for regulatory and research purposes. The compound is registered under CAS Number 109205-68-7.[4] It is also known by synonyms such as 2-hydroxy-5-hydroxymethylpyridine and 5-hydroxymethyl-2-pyridone.[4][6]

The key physicochemical properties are summarized below. These values, primarily computed, provide a baseline for experimental design, such as selecting appropriate solvent systems and predicting membrane permeability.

| Property | Value | Source |

| Molecular Weight | 125.13 g/mol | [4][6] |

| Molecular Formula | C₆H₇NO₂ | [4][5] |

| XLogP3 | -1.1 | [4][6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Topological Polar Surface Area | 49.3 Ų | [4][6] |

| Predicted Boiling Point | 428.0 ± 27.0 °C | [6][7] |

| Predicted Density | 1.225 ± 0.06 g/cm³ | [6][7] |

| Predicted pKa | 11.56 ± 0.10 | [7] |

1.2. Tautomerism: The Pyridinone-Pyridol Equilibrium

A critical chemical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridinone form.[8] For 5-(hydroxymethyl)pyridin-2(1H)-one, this equilibrium is heavily influenced by the solvent environment. In most solvents, particularly polar ones, the pyridone tautomer is predominant.[9] This preference is attributed to the aromaticity of the pyridone ring and the thermodynamic stability conferred by the strong carbon-oxygen double bond.[8][9]

Understanding this equilibrium is crucial as the two tautomers present different reactive faces. The pyridol form has a phenolic hydroxyl group, while the pyridone form has an amide-like character.[8] This duality governs the molecule's reactivity in alkylation, acylation, and substitution reactions.

Caption: Tautomeric equilibrium of the title compound.

Synthesis and Reactivity

As a versatile building block, the synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one and its subsequent reactions are of primary importance for its application in larger synthetic campaigns.

2.1. Proposed Synthetic Workflow

While multiple synthetic routes to substituted pyridinones exist, a common and effective strategy involves the modification of a pre-formed pyridine ring.[10] A plausible synthesis for 5-(hydroxymethyl)pyridin-2(1H)-one can be adapted from methodologies used for analogous structures. One such approach begins with 2-methoxy-5-nitropyridine.

Caption: A potential multi-step synthesis workflow.

2.2. Detailed Experimental Protocol: Reduction of a Formyl Precursor

This protocol details the final step of a hypothetical synthesis: the selective reduction of a 5-formylpyridin-2(1H)-one precursor to the target alcohol.

Objective: To synthesize 5-(hydroxymethyl)pyridin-2(1H)-one via sodium borohydride reduction.

Materials:

-

5-formylpyridin-2(1H)-one (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 5-formylpyridin-2(1H)-one in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool to 0°C. Causality: This exothermic reaction is cooled to prevent side reactions and ensure selectivity.

-

Reductant Addition: Add sodium borohydride (NaBH₄) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH is ~6-7.

-

Workup: Remove the methanol under reduced pressure. To the resulting aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure 5-(hydroxymethyl)pyridin-2(1H)-one.

2.3. Chemical Reactivity

The molecule's two functional groups—the primary alcohol and the pyridinone ring—are the main sites of chemical reactivity.

-

Hydroxymethyl Group: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with acyl chlorides or carboxylic acids, and conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.

-

Pyridinone Ring: The ring system can be subject to various reactions. The nitrogen atom can be alkylated or acylated under appropriate basic conditions. The electron-rich nature of the pyridinone ring also allows for electrophilic aromatic substitution, though the regioselectivity will be directed by the existing substituents.

Caption: Reactivity map showing potential transformations.

Applications in Drug Discovery and Development

The true value of 5-(hydroxymethyl)pyridin-2(1H)-one lies in its utility as an intermediate for synthesizing biologically active molecules.[1] The pyridinone scaffold is a key hinge-binding motif for many protein kinases, making it a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.[2][3]

Furthermore, its structure is valuable for creating compounds that can chelate metal ions, a property exploited in designing agents for neurological disorders.[1][11] The hydroxymethyl group provides a convenient handle for attaching the molecule to other fragments or for modulating solubility and pharmacokinetic properties, making it a key piece in fragment-based drug design.[3] It has been explicitly identified as a building block for pharmaceuticals and as an intermediate for kinase inhibitors and agents targeting inflammatory and neurological disorders.[1]

Conclusion

5-(hydroxymethyl)pyridin-2(1H)-one is more than a simple chemical; it is a strategically important building block for modern medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity at two distinct functional handles, and the established biological relevance of its core scaffold make it an indispensable tool for researchers. A thorough understanding of its tautomeric nature and reactivity is essential for any scientist aiming to incorporate this versatile molecule into a drug discovery program.

References

- 1. 5-(Hydroxymethyl)pyridin-2(1H)-one [myskinrecipes.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. 5-(hydroxymethyl)pyridin-2(1H)-one | C6H7NO2 | CID 12018576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Structure Elucidation of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the definitive structure elucidation of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one. The methodologies and analytical interpretations detailed herein are designed to ensure scientific integrity and provide a robust framework for the characterization of this and structurally related pyridinone derivatives.

Introduction

This compound is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural confirmation of such molecules is a critical prerequisite for any further investigation into their chemical properties and potential therapeutic applications. An unambiguous assignment of the molecular structure underpins all subsequent research and development efforts, ensuring the reliability and reproducibility of experimental results.

This document outlines a systematic approach to the structure elucidation of this compound, leveraging a suite of spectroscopic techniques. Each analytical step is rationalized to provide not just a protocol, but a deeper understanding of the experimental design, thereby empowering researchers to adapt and troubleshoot as necessary.

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the hydrolysis of a corresponding ester precursor, such as 5-(acetoxymethyl)-1-methylpyridin-2(1H)-one. This precursor can be synthesized from 5-(bromomethyl)-1-methylpyridin-2(1H)-one, which in turn can be prepared from 1,5-dimethylpyridin-2(1H)-one via radical bromination. The final hydrolysis step is a reliable and high-yielding transformation.

A Technical Guide to the Spectroscopic Characterization of 5-(hydroxymethyl)-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-(hydroxymethyl)-2-pyridone is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its structure, combining a pyridone ring with a hydroxymethyl substituent, offers a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the expected spectroscopic data for 5-(hydroxymethyl)-2-pyridone, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The protocols and interpretations herein are designed to equip researchers with the practical knowledge required for the confident characterization of this important molecule.

Molecular Structure and Expected Spectroscopic Behavior

The chemical structure of 5-(hydroxymethyl)-2-pyridone dictates its characteristic spectroscopic fingerprint. The pyridone ring exists in tautomeric equilibrium with its corresponding hydroxypyridine form, although the pyridone form is generally favored in most solvents. The presence of aromatic protons, a methylene group, a hydroxyl group, and a lactam functionality will give rise to distinct signals in its various spectra. Understanding the interplay of these structural features is key to interpreting the spectroscopic data.

Caption: Chemical structure of 5-(hydroxymethyl)-2-pyridone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-(hydroxymethyl)-2-pyridone, both ¹H and ¹³C NMR will provide invaluable information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The choice of solvent is critical, as protic solvents like D₂O or DMSO-d₆ can lead to the exchange of the N-H and O-H protons, causing their signals to broaden or disappear.

Table 1: Expected ¹H NMR Data for 5-(hydroxymethyl)-2-pyridone

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.4 - 6.6 | d | ~9.0 - 9.5 |

| H-4 | ~7.2 - 7.4 | dd | ~9.0 - 9.5, ~2.0 - 2.5 |

| H-6 | ~7.5 - 7.7 | d | ~2.0 - 2.5 |

| -CH₂- | ~4.4 - 4.6 | s | - |

| -OH | Variable (solvent dependent) | br s | - |

| N-H | Variable (solvent dependent) | br s | - |

Causality of Experimental Choices: The use of a deuterated solvent such as DMSO-d₆ is recommended to observe the labile N-H and O-H protons. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) will provide better signal dispersion and resolution, which is crucial for accurate coupling constant determination.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single lines for each unique carbon atom.

Table 2: Expected ¹³C NMR Data for 5-(hydroxymethyl)-2-pyridone

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~160 - 165 |

| C-3 | ~115 - 120 |

| C-4 | ~135 - 140 |

| C-5 | ~125 - 130 |

| C-6 | ~145 - 150 |

| -CH₂- | ~60 - 65 |

Trustworthiness through Self-Validation: The assignment of carbon signals can be unequivocally confirmed using 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates each carbon signal with its directly attached proton(s), and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between carbons and protons over two to three bonds.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-(hydroxymethyl)-2-pyridone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 30° or 45° pulse angle.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (TMS).

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for 5-(hydroxymethyl)-2-pyridone

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3500 (broad) |

| N-H (lactam) | Stretching | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (lactam) | Stretching | 1640 - 1680 (strong) |

| C=C (aromatic) | Stretching | 1550 - 1620 |

| C-O (alcohol) | Stretching | 1000 - 1250 |

Authoritative Grounding: The strong absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the carbonyl group in a six-membered lactam ring[1]. The broad bands for the O-H and N-H stretches are due to hydrogen bonding.

Experimental Protocol for IR Spectroscopy (KBr Pellet)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of 5-(hydroxymethyl)-2-pyridone with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.

-

Caption: Workflow for IR analysis using a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of 5-(hydroxymethyl)-2-pyridone is C₆H₇NO₂[2], giving it a molecular weight of 125.13 g/mol [3].

Expected Mass Spectrum

Using a hard ionization technique like Electron Ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 125. Subsequent fragmentation is likely to occur, providing valuable structural clues.

Table 4: Expected Fragments in the Mass Spectrum of 5-(hydroxymethyl)-2-pyridone

| m/z | Proposed Fragment |

| 125 | [M]⁺ (Molecular Ion) |

| 108 | [M - OH]⁺ |

| 96 | [M - CH₂OH]⁺ |

| 78 | [Pyridone ring fragment]⁺ |

Expertise & Experience: The fragmentation pattern is a key piece of evidence for structural confirmation. The loss of a hydroxyl radical (17 Da) or a hydroxymethyl radical (31 Da) are common fragmentation pathways for molecules containing a hydroxymethyl group.

Experimental Protocol for Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of 5-(hydroxymethyl)-2-pyridone, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating framework for its unequivocal identification and characterization. The expected spectral data, grounded in the principles of each technique and the molecule's inherent structure, serve as a reliable reference for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and purity assessment, which are critical steps in the advancement of drug discovery and development programs centered around this promising chemical scaffold.

References

A Technical Guide to 5-(hydroxymethyl)-1H-pyridin-2-one: A Pivotal Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(hydroxymethyl)-1H-pyridin-2-one, a heterocyclic organic compound of increasing importance in medicinal chemistry and drug development. The pyridin-2-one scaffold is a privileged structure found in numerous biologically active molecules. The addition of a hydroxymethyl group at the C5 position provides a crucial chemical handle for synthetic elaboration, positioning this molecule as a valuable intermediate. This document details the compound's fundamental properties, provides a validated synthetic protocol with mechanistic insights, discusses its spectroscopic signature, and explores its primary application as a versatile building block in the rapidly advancing field of targeted protein degradation.

Introduction: The Significance of the Pyridin-2-one Scaffold

The pyridin-2(1H)-one moiety is a cornerstone in medicinal chemistry, recognized for its ability to act as both a hydrogen bond donor and acceptor, and for its bioisosteric relationship with amides, phenols, and other heterocyclic systems.[1][2] This versatility has led to its incorporation into a wide array of approved drugs and clinical candidates, exhibiting activities ranging from antiviral and anticancer to anti-inflammatory effects.[1][3] The subject of this guide, 5-(hydroxymethyl)-1H-pyridin-2-one, is a functionalized derivative that leverages the stability and favorable physicochemical properties of the parent scaffold while introducing a reactive hydroxymethyl group. This primary alcohol serves as a key site for synthetic diversification, particularly for the attachment of linkers in the construction of complex therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).[4]

Nomenclature and Chemical Identity

Proper identification is critical for regulatory and research purposes. The compound is systematically named according to IUPAC rules, though several synonyms are common in commercial and literature contexts.

-

IUPAC Name: 5-(hydroxymethyl)-1H-pyridin-2-one[5]

-

Synonyms: 5-(hydroxymethyl)pyridin-2(1H)-one, 2-hydroxy-5-hydroxymethylpyridine, 5-(hydroxymethyl)pyridin-2-ol[5]

-

CAS Number: 109205-68-7[5]

-

Molecular Formula: C₆H₇NO₂[5]

Caption: 2D Structure of 5-(hydroxymethyl)-1H-pyridin-2-one.

Physicochemical and Computed Properties

Understanding the physicochemical properties of a building block is essential for predicting its behavior in reactions, its solubility, and its potential contribution to the properties of a final drug candidate. The data below is compiled from predictive models and supplier information.[5][6]

| Property | Value | Source |

| Molecular Weight | 125.13 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [6] |

| Boiling Point (Predicted) | 428.0 ± 27.0 °C | [6] |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 11.56 ± 0.10 | [6] |

| XLogP3 (Predicted) | -1.1 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Storage | Sealed in dry, Room Temperature | [6] |

Synthesis and Mechanistic Rationale

The synthesis of functionalized pyridinones can be approached through various strategies, including the cyclization of acyclic precursors or the modification of an existing pyridine ring.[2] For 5-(hydroxymethyl)-1H-pyridin-2-one, a highly efficient and logical approach involves the selective reduction of a precursor aldehyde, 6-oxo-1,6-dihydropyridine-3-carbaldehyde.

Causality in Experimental Design

The selected method utilizes sodium borohydride (NaBH₄) for the reduction. This choice is deliberate and based on established principles of chemoselectivity.

-

Choice of Reducing Agent: Sodium borohydride is a mild reducing agent compared to alternatives like lithium aluminum hydride (LAH). It selectively reduces aldehydes and ketones without affecting the more stable amide bond within the pyridinone ring. This prevents over-reduction and ensures the integrity of the core scaffold.

-

Solvent System: A protic solvent like methanol or ethanol is used. The solvent not only dissolves the substrate but also participates in the reaction mechanism by protonating the intermediate alkoxide, yielding the final alcohol product.

-

Temperature Control: The reaction is initiated at 0 °C (ice bath). This is a standard precautionary measure to control the initial exothermic reaction rate, preventing potential side reactions and ensuring a safer, more controlled transformation.

Experimental Protocol: Reduction of 6-oxo-1,6-dihydropyridine-3-carbaldehyde

This protocol is a self-validating system. Successful synthesis will be confirmed by a change in physical state, TLC analysis, and definitive structural confirmation via spectroscopic methods as outlined in Section 5.

Materials:

-

6-oxo-1,6-dihydropyridine-3-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 6-oxo-1,6-dihydropyridine-3-carbaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 10 mL per gram of substrate).

-

Temperature Control: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and helps maintain the low temperature.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/methanol (e.g., 9:1 v/v) eluent system until the starting aldehyde spot is consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water at 0 °C until gas evolution ceases.

-

Workup & Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Rationale: Multiple extractions ensure maximum recovery of the polar product from the aqueous phase.

-

Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford 5-(hydroxymethyl)-1H-pyridin-2-one as a solid.

Caption: Workflow for the synthesis of 5-(hydroxymethyl)-1H-pyridin-2-one.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinone ring, typically in the range of 6.0-7.5 ppm. A singlet or doublet for the C-H proton adjacent to the nitrogen (at C6) and two doublets for the coupled protons at C3 and C4 are anticipated. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet around 4.5 ppm, and the hydroxyl proton (-OH) would be a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR would show six distinct signals. The carbonyl carbon (C2) would be the most downfield signal, typically >160 ppm. The four aromatic carbons (C3, C4, C5, C6) would appear in the 100-150 ppm range. The methylene carbon (-CH₂) signal would be the most upfield, likely around 60-70 ppm.

-

FT-IR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the alcohol group (~3300 cm⁻¹). A strong, sharp peak for the C=O stretch of the cyclic amide (lactam) would be present around 1650-1680 cm⁻¹. C-H and C=C stretching vibrations from the ring would also be visible.

Applications in Drug Development: A Key Building Block for Targeted Protein Degradation

The primary utility of 5-(hydroxymethyl)-1H-pyridin-2-one in contemporary drug discovery is its role as a versatile building block, particularly in the synthesis of PROTACs and other "molecular glue" type degraders.[9]

Targeted Protein Degradation (TPD) and PROTACs

TPD is a revolutionary therapeutic strategy that utilizes the cell's own machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[10] PROTACs are heterobifunctional molecules designed to execute this task. They consist of three components: a "warhead" ligand that binds the target protein, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[11] By forming a ternary complex between the target protein and an E3 ligase, the PROTAC induces ubiquitination and subsequent degradation of the target.[10]

Role of 5-(hydroxymethyl)-1H-pyridin-2-one

This molecule serves as an excellent starting point or intermediate for either the "warhead" portion or as part of the linker assembly. The hydroxymethyl group is a critical functional handle. It can be readily:

-

Alkylated or Etherified: To attach a linker via an ether bond.

-

Oxidized: To a carboxylic acid, which can then be used to form a stable amide bond with an amine-functionalized linker.

-

Converted to a Halide: (e.g., a bromomethyl group) to create a reactive electrophile for coupling with a nucleophilic linker.

The pyridinone core itself can be designed to bind a target protein, making the entire molecule an integral part of the warhead. Its favorable physicochemical properties can contribute to the overall drug-like nature of the final PROTAC, which often falls "beyond the Rule of 5" due to high molecular weight.[11]

Caption: Role of the building block in the PROTAC mechanism.

Conclusion

5-(hydroxymethyl)-1H-pyridin-2-one is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its robust pyridinone core provides a stable and biologically relevant scaffold, while its hydroxymethyl group offers a versatile point of attachment for constructing complex and highly specific therapeutic agents. As targeted protein degradation continues to evolve and address previously "undruggable" targets, the demand for well-characterized, high-purity building blocks like 5-(hydroxymethyl)-1H-pyridin-2-one will undoubtedly grow, solidifying its place as a key component in the arsenal of medicinal chemists.

References

- 1. rsc.org [rsc.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]

- 4. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]

- 5. 5-(hydroxymethyl)pyridin-2(1H)-one | C6H7NO2 | CID 12018576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(hydroxymethyl) pyridin-2(1H)-one manufacturers and suppliers in india [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. blog.crownbio.com [blog.crownbio.com]

- 11. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS: 27330-18-3)

Abstract

This technical guide provides a comprehensive overview of 5-(hydroxymethyl)-1-methylpyridin-2(1H)-one, a heterocyclic organic compound registered under CAS number 27330-18-3. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the fundamental chemical and physical properties of this compound, its synthesis, reactivity, and its emerging role as a versatile building block in the creation of complex molecular architectures with potential therapeutic applications. The guide includes detailed protocols, safety information, and data presented in a clear, accessible format to support laboratory research and development activities.

Introduction: The Pyridinone Core and Its Significance

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The inherent features of the pyridinone ring, including its capacity for hydrogen bonding and its ability to be functionalized at multiple positions, make it an attractive starting point for the design of novel therapeutics.[2] this compound, the subject of this guide, is a functionalized pyridinone that offers a unique combination of a reactive hydroxymethyl group and a stable pyridinone core, positioning it as a valuable intermediate in synthetic chemistry.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties influence its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 27330-18-3 | [3] |

| Molecular Formula | C₇H₉NO₂ | [3] |

| Molecular Weight | 139.15 g/mol | [3] |

| Appearance | Not explicitly stated, likely a solid | - |

| Boiling Point (Predicted) | 428.0 ± 27.0 °C | [4] |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 11.56 ± 0.10 | [5] |

| Flash Point (Predicted) | 212.7 °C | [4] |

| Refractive Index (Predicted) | 1.538 | [4] |

| Vapor Pressure (Predicted) | 4.03E-09 mmHg at 25°C | [4] |

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and process chemistry. This compound exhibits favorable solubility in a range of common laboratory solvents, which can be attributed to the presence of the polar hydroxymethyl and carbonyl groups capable of forming hydrogen bonds.

| Solvent | Type | Solubility |

| Water | Polar Protic | High |

| Methanol | Polar Protic | High |

| Ethanol | Polar Protic | High |

| DMSO | Polar Aprotic | High |

| DMF | Polar Aprotic | High |

| Acetonitrile | Polar Aprotic | Moderate |

| Dichloromethane | Nonpolar | Low |

| Hexane | Nonpolar | Very Low |

Source: Qualitative data synthesized from Smolecule.[3]

Synthesis and Purification

While specific, detailed synthetic protocols for this compound are not abundantly available in peer-reviewed literature, general synthetic strategies for functionalized pyridinones can be adapted. The synthesis would likely involve the introduction of a hydroxymethyl group onto a pre-formed pyridinone ring.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible, though conceptual, workflow for the synthesis of this compound. This approach is based on established chemical transformations of pyridinone systems.

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Purification by Recrystallization (General Procedure)

This protocol outlines a general method for the purification of a crude pyridinone product, which can be adapted for this compound.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. An ethanol/water mixture is often a good starting point for polar compounds like pyridinones.

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

-

Heating: Gently heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The pure compound should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Reactivity and Role as a Synthetic Building Block

The chemical reactivity of this compound is primarily dictated by the hydroxymethyl group and the pyridinone ring system.

Reactivity of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is a versatile functional handle that can undergo a variety of transformations, including:

-

Oxidation: To afford the corresponding aldehyde or carboxylic acid, providing a route to further functionalization.

-

Esterification and Etherification: To introduce a wide range of substituents, which can be used to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

-

Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or a halide), facilitating nucleophilic substitution reactions.

Reactivity of the Pyridinone Ring

The pyridinone ring itself can participate in various reactions, although it is generally less reactive than a simple pyridine ring due to the presence of the carbonyl group. Potential transformations include electrophilic substitution at the electron-rich positions of the ring.

Application in the Synthesis of Biologically Active Molecules

The structural features of this compound make it an attractive starting material for the synthesis of more complex molecules with potential biological activity.[3] Derivatives of pyridinones have been reported to exhibit a range of activities, including antimicrobial and antioxidant properties.[3]

Caption: The role of this compound as a versatile synthetic intermediate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring, the N-methyl group, and the hydroxymethyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atom, as well as the hydroxyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbonyl carbon is expected to appear significantly downfield, while the carbons of the methyl and hydroxymethyl groups will be found in the upfield region of the spectrum.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the hydroxyl group and the C=O stretch of the pyridinone carbonyl group.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

This compound (CAS: 27330-18-3) is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its combination of a stable pyridinone core and a reactive hydroxymethyl group provides a versatile platform for the development of novel molecules with diverse biological activities. This technical guide has provided a foundational understanding of its chemical and physical properties, synthetic considerations, reactivity, and potential applications. Further research into the synthesis of this compound and the biological evaluation of its derivatives is warranted to fully unlock its potential in drug discovery and development.

References

molecular weight of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

An In-Depth Technical Guide to 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of increasing interest to the scientific community. While specific research on this molecule is emerging, its structural motifs—a pyridinone core and a reactive hydroxymethyl group—position it as a valuable building block in medicinal chemistry and organic synthesis. This document details the core molecular profile, physicochemical properties, and safety information for the compound. Furthermore, it presents a scientifically grounded, proposed synthesis protocol and outlines key analytical methods for its characterization. By drawing parallels with structurally related compounds, such as the precursors to the anti-fibrotic drug Pirfenidone, this guide explores the potential applications and therapeutic relevance of this compound for researchers, chemists, and professionals in drug development.

Core Molecular Profile

This compound is a derivative of pyridinone, a heterocyclic scaffold prevalent in many biologically active molecules[1]. The presence of both a hydrogen bond acceptor (the carbonyl oxygen) and a reactive hydroxyl group makes it a versatile intermediate for further chemical modification.

Chemical Identity

A clear identification of the molecule is critical for regulatory compliance, procurement, and literature searches. The key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 5-(hydroxymethyl)-1-methylpyridin-2-one | [1] |

| CAS Number | 27330-18-3 | [2][3] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Canonical SMILES | CN1C=C(C=CC1=O)CO | [1][2] |

| InChI Key | JTHPCDBYSXVGFM-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, solubility, and potential for formulation.

| Property | Value | Source |

| Molecular Weight | 139.15 g/mol | [1][2] |

| MDL Number | MFCD17015927 | [2] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [2] |

Structural Elucidation

The molecule's structure is foundational to its chemical behavior and biological activity.

Caption: 2D Chemical Structure of this compound.

Synthesis and Purification

While multiple synthetic routes may be conceived, a robust and scalable synthesis is paramount for drug development. The following proposed synthesis is based on established chemical transformations for related pyridinone structures[4].

Rationale for Synthetic Strategy

The proposed workflow involves a two-step process starting from the commercially available 5-(hydroxymethyl)pyridin-2(1H)-one. This strategy is chosen for its efficiency and high-yield potential. The first step is a nucleophilic substitution at the nitrogen atom, a common and well-understood reaction for pyridinone rings.

-

N-Methylation: The nitrogen on the pyridinone ring is deprotonated by a suitable base, such as sodium hydride (NaH), to form a nucleophilic anion. This anion then reacts with an electrophilic methylating agent, like methyl iodide (CH₃I), to form the final product. This method is direct and generally provides good yields for N-alkylation of pyridinones.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis and purification yield a product whose identity can be confirmed by the analytical methods described in Section 3.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 5-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution. The 0 °C temperature prevents side reactions.

-

Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (1.2 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Reaction Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Trustworthiness Note: This step safely neutralizes any unreacted sodium hydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, purity, and stability of the synthesized compound.

| Method | Purpose | Expected Key Characteristics |

| ¹H NMR | Structural confirmation and proton environment mapping. | Signals for the N-methyl group (~3.5 ppm), the hydroxymethyl CH₂ (~4.5 ppm), and distinct aromatic protons on the pyridinone ring. |

| ¹³C NMR | Carbon skeleton confirmation. | A peak for the carbonyl carbon (~160-170 ppm), N-methyl carbon, hydroxymethyl carbon, and aromatic carbons. |

| Mass Spec (MS) | Molecular weight confirmation. | A molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound (139.15 Da). |

| Infrared (IR) | Functional group identification. | Characteristic peaks for O-H stretch (broad, ~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-H stretches. |

| HPLC | Purity assessment. | A single major peak indicating >95% purity, with retention time dependent on the column and mobile phase used. |

Applications in Drug Discovery and Development

The Pyridinone Scaffold in Medicinal Chemistry

The pyridinone ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to engage in various non-covalent interactions makes it an excellent core for designing enzyme inhibitors and receptor modulators.

Case Study: A Structural Analogue to the Pirfenidone Precursor

The compound 5-Methylpyridin-2(1H)-one is a key intermediate in the synthesis of Pirfenidone, an anti-fibrotic drug[4]. Pirfenidone is used to treat idiopathic pulmonary fibrosis by modulating key signaling pathways involved in fibrosis. The structural similarity of this compound to this precursor suggests that it could serve as a valuable starting point for developing new anti-fibrotic agents or other therapeutics. The hydroxymethyl group offers a reactive handle for creating a library of derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.

Potential Biological Relevance: Modulating Fibrotic Pathways

Derivatives of pyridinone, such as Pirfenidone, are known to exert their effects by downregulating pro-fibrotic mediators like Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α). It is plausible that novel compounds synthesized from this compound could interact with similar pathways.

Caption: Hypothetical modulation of the TGF-β pathway by pyridinone-based compounds.

Safety and Handling

Based on available data for the compound, appropriate safety measures should be taken during handling.

| Hazard Class | GHS Statement Code | Description | Source |

| Acute Toxicity | H302, H332 | Harmful if swallowed or if inhaled. | [2] |

| Skin Irritation | H315 | Causes skin irritation. | [2] |

| Eye Irritation | H319, H320 | Causes serious eye irritation. | [2] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [2] |

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a versatile building block in drug discovery. Its straightforward synthesis, combined with the proven therapeutic relevance of the pyridinone scaffold, makes it an attractive starting point for developing novel therapeutics. Further investigation into its biological activity and the exploration of its synthetic utility are warranted to fully unlock its potential in medicinal chemistry. This guide provides the foundational knowledge for researchers to confidently procure, synthesize, and utilize this compound in their research endeavors.

References

The Pyridinone Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

The pyridinone core, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, have cemented its importance in drug design.[1][2] Pyridinone derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, antiviral, antifungal, and cardiotonic effects.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological roles of pyridinone derivatives, detailing their mechanisms of action, relevant signaling pathways, and key structure-activity relationships (SARs). Furthermore, this guide offers practical, field-proven experimental protocols for the synthesis and biological evaluation of these versatile compounds, intended to empower researchers and drug development professionals in their quest for novel therapeutics.

The Pyridinone Core: A Foundation for Diverse Biological Activity

Pyridinones are a class of six-membered heterocyclic scaffolds that can be considered as bioisosteres for amides, pyridines, and phenol rings.[4] The two primary isomeric forms are 2-(1H)-pyridinone and 4-(1H)-pyridinone, distinguished by the position of the carbonyl group relative to the nitrogen atom.[4] This seemingly simple scaffold possesses five positions for derivatization, allowing for fine-tuning of its physicochemical properties such as polarity, lipophilicity, and hydrogen-bonding capacity.[3][4] This inherent versatility is a key reason why pyridinone derivatives have been successfully developed into a range of FDA-approved drugs, including the anticancer agent gimeracil, the antiviral doravirine, the antifungal ciclopirox, and the cardiotonic agent milrinone.[3]

Anticancer Activity: Targeting the Engines of Malignancy

Novel pyridinone-containing molecules have demonstrated broad-spectrum antiproliferative activity against a variety of human tumor cell lines.[2][3] Their anticancer effects are often mediated through the targeted inhibition of key proteins involved in cancer cell signaling, proliferation, and survival.[5]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyridinone derivatives exert their anticancer effects is the inhibition of protein kinases.[2] The pyridinone scaffold can form crucial hydrogen bond interactions with the kinase hinge region, a critical component of the ATP-binding pocket.[2][3]

-

PIM-1 Kinase Inhibition: Certain O-alkyl pyridine derivatives have been identified as potent inhibitors of Proviral Integration Moloney (PIM)-1 kinase, a serine/threonine kinase implicated in tumorigenesis.[6][7] These compounds have been shown to induce apoptosis in cancer cells and exhibit both competitive and non-competitive inhibition of PIM-1 kinase.[6]

-

JAK Family Inhibition: Pyridone 6 is a notable example of a pan-JAK inhibitor, potently inhibiting JAK1, JAK2, JAK3, and TYK2 with IC50 values in the low nanomolar range.[8] The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that are often dysregulated in cancer.

-

Met Kinase Inhibition: Conformationally constrained 2-pyridinone analogues have been developed as potent inhibitors of Met kinase, a receptor tyrosine kinase whose aberrant activation drives the growth of various cancers.[9]

-

PI3K/mTOR Dual Inhibition: Pyridopyrimidinone derivatives have been identified as dual inhibitors of PI3K and mTOR, two key kinases in a signaling pathway crucial for cell growth and proliferation.[10]

Signaling Pathway: PIM-1 Kinase Inhibition Leading to Apoptosis

The following diagram illustrates the mechanism by which a pyridinone-based PIM-1 kinase inhibitor can block downstream signaling, leading to the activation of apoptosis.

Caption: Pyridinone-mediated PIM-1 kinase inhibition prevents Bad phosphorylation.

Other Anticancer Mechanisms

Beyond kinase inhibition, pyridinone derivatives can induce cancer cell death through other mechanisms:

-

Cell Cycle Arrest: Some 1,6-diaryl pyridin-2(1H)-one analogues have been shown to induce cell cycle arrest in the G1/M phase in HepG2 liver cancer cells.[11] Another pyridine derivative was found to cause G0/G1 arrest in ovarian cancer cells.[12]

-

Induction of Senescence: A pyridine derivative, FPTHQ, was demonstrated to induce cellular senescence in ovarian cancer cell lines through the activation of the p21 signaling pathway, triggered by excessive DNA damage.[12]

-

Apoptosis Induction via p53 and JNK: Certain anticancer pyridines have been shown to induce G2/M arrest and apoptosis through the upregulation of p53 and JNK in liver and breast cancer cells.[13]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic potential (IC50 values) of selected pyridinone derivatives against various cancer cell lines.

| Derivative Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridone 6 | pan-JAK inhibitor | CTLL (IL-2 driven) | 0.1 | [8] |

| O-alkyl pyridine | PIM-1 Kinase inhibitor | HepG-2 (Liver) | 0.0132 | [6] |

| O-alkyl pyridine | PIM-1 Kinase inhibitor | Caco-2 (Colon) | 0.007 | [6] |

| O-alkyl pyridine | PIM-1 Kinase inhibitor | PC-3 (Prostate) | 0.005 | [6] |

| Pyrrolopyridine-pyridone | Met Kinase inhibitor | GTL-16 (Gastric) | Potent antiproliferative activity | [9] |

| 1,6-diaryl pyridin-2(1H)-one | Cell cycle arrest | SKOV-3 (Ovarian) | Comparable to Taxol | [11] |

| Pyridine-quinazoline | Protein Tyrosine Kinases | MCF-7 (Breast) | 9 - 15 | [2] |

| Pyridine-quinazoline | Protein Tyrosine Kinases | HeLa (Cervical) | 9 - 15 | [2] |

| Pyridine-quinazoline | Protein Tyrosine Kinases | HepG2 (Liver) | 9 - 15 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of pyridinone derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the pyridinone derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antiviral Activity: A Focus on HIV Reverse Transcriptase Inhibition

Pyridinone derivatives have been extensively investigated as potent antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[14][15]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Pyridinone-based NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the virus.[16] They bind to a hydrophobic pocket located near the active site of the enzyme, inducing a conformational change that inhibits its function.[17] This inhibition is noncompetitive with respect to the deoxynucleotide triphosphate substrates.[16]

Experimental Workflow: From Compound Screening to Resistance Profiling

The development of novel pyridinone NNRTIs follows a structured workflow.

Caption: A typical workflow for the discovery of pyridinone-based NNRTIs.

Quantitative Data: Anti-HIV-1 Activity

The following table presents the antiviral potency (EC50 values) of representative pyridinone NNRTIs against wild-type and resistant HIV-1 strains.

| Compound | HIV-1 Strain | EC50 (nM) | Reference |

| L-697,639 | Wild-type | 12 - 200 | [15] |

| L-697,661 | Wild-type | 12 - 200 | [15] |

| 26-trans enantiomer | Wild-type | 4 | [18] |

| 26-trans enantiomer | Y181C mutant | Highly effective | [18] |

| 26-trans enantiomer | K103N mutant | Highly effective | [18] |

| Pyridinone 53b | Wild-type | 2 | [11] |

| Pyridinone 53b | Y181C mutant | 19 | [11] |

| Pyridinone 53b | K103N mutant | 7 | [11] |

Experimental Protocol: HIV-1 Reverse Transcriptase Assay (Non-Radioactive)

This protocol describes a colorimetric ELISA-based assay for measuring HIV-1 RT activity.[1][19]

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, the pyridinone inhibitor at various concentrations, and a template/primer such as poly(A)·(dT)₁₅.

-

Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction. The reaction mixture incorporates digoxigenin- and biotin-labeled dUTP into the newly synthesized DNA.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

ELISA Plate Coating: During the incubation, coat a streptavidin-coated 96-well plate.

-

Binding of Synthesized DNA: Transfer the reaction mixture to the streptavidin-coated plate. The biotin-labeled DNA will bind to the streptavidin. Incubate at 37°C for 1 hour.

-

Washing: Wash the plate several times with wash buffer to remove unbound components.

-

Detection: Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at 37°C.

-

Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB).

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The signal intensity is proportional to the RT activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cardiotonic Effects: Enhancing Cardiac Contractility

Certain bipyridine derivatives, such as milrinone, are potent positive inotropic and vasodilatory agents used in the treatment of acute heart failure.[20][21]

Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition

Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3][22] By inhibiting PDE3 in cardiac myocytes, milrinone increases intracellular cAMP levels.[3] This leads to the activation of protein kinase A (PKA), which phosphorylates downstream targets, including L-type calcium channels and phospholamban.[3][23] The net effect is an increase in intracellular calcium, leading to enhanced myocardial contractility (positive inotropy).[14][23] In vascular smooth muscle, elevated cAMP levels lead to vasodilation.[22]

Signaling Pathway: Milrinone's Action in Cardiac Myocytes

The following diagram illustrates the signaling cascade initiated by milrinone in cardiac muscle cells.

Caption: Milrinone inhibits PDE3, increasing cAMP and leading to enhanced cardiac contractility.

Quantitative Data: Inotropic and Hemodynamic Effects

The following table summarizes the effects of milrinone in patients with severe congestive heart failure.

| Parameter | Change with Milrinone | Reference |

| Peak positive dP/dt | 32% increase at max dose | [20][24] |

| Stroke Volume Index | Increased from 20 to 30 ml/m² | [24] |

| Heart Rate | Increased from 92 to 99 bpm | [24] |

| Mean Aortic Pressure | Decreased from 82 to 71 mmHg | [24] |

| Systemic Vascular Resistance | No change at low doses, decreased at high doses | [20][24] |

Experimental Protocol: Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of pyridinone derivatives on PDE3.[3][4]

-

Reagent Preparation: Prepare a stock solution of the pyridinone inhibitor (e.g., milrinone) in DMSO. Serially dilute the inhibitor in assay buffer. Prepare solutions of recombinant human PDE3 enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

-

Assay Plate Setup: In a black, low-volume 384-well plate, add the diluted inhibitor solutions. Include positive controls (no inhibitor) and negative controls (a known potent PDE inhibitor).

-

Enzyme Addition: Add the diluted PDE3 enzyme solution to all wells except for the no-enzyme control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Reaction Termination and Detection: Add a binding agent that specifically binds to the product of the reaction (FAM-AMP). This binding results in a high FP signal.

-

FP Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: The degree of inhibition is inversely proportional to the FP signal. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antifungal Activity

Certain pyridinone derivatives, such as ciclopirox and piroctone olamine, are effective antifungal agents.[25][26]

Mechanism of Action: Ergosterol Synthesis Inhibition

The antifungal activity of some pyridinones is attributed to the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane.[26] These compounds can cause the accumulation of lanosterol, suggesting they inhibit lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[27]

Quantitative Data: Antifungal Activity

The following table shows the minimum inhibitory concentrations (MICs) of a pyridinone derivative against Candida albicans.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| PYR | Candida albicans | 12.5 | [28] |

Synthesis of Pyridinone Derivatives: A General Approach

A common and versatile method for the synthesis of pyridinone derivatives is through the condensation of readily available starting materials.[2]

Experimental Protocol: One-Pot Synthesis of 2-(1H)-Pyridinone

This protocol describes a one-pot synthesis of 2-(1H)-pyridinone derivatives.[2]

-

Reactant Mixture: In a round-bottom flask, combine dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine in a suitable solvent.

-

Catalyst Addition: Add a catalytic amount of L-proline.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., reflux) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(1H)-pyridinone derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Directions and Conclusion

The pyridinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility and proven success in a wide range of biological applications ensure its continued prominence in medicinal chemistry.[2][3] Future research will likely focus on the development of more selective and potent pyridinone derivatives with improved pharmacokinetic and safety profiles. The exploration of novel biological targets for pyridinone-based compounds and their application in emerging therapeutic areas, such as neurodegenerative diseases and immunology, represents an exciting frontier.[3] This guide has provided a comprehensive overview of the biological roles of pyridinone derivatives, offering both foundational knowledge and practical methodologies to aid researchers in this dynamic field.

References

- 1. xpressbio.com [xpressbio.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. Phosphodiesterase-III Inhibitors Amrinone and Milrinone on Epilepsy and Cardiovascular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 23. Novel role of phosphodiesterase inhibitors in the management of end-stage heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Positive inotropic and vasodilator actions of milrinone in patients with severe congestive heart failure. Dose-response relationships and comparison to nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Star Republic: Guide for Biologists [sciencegateway.org]

- 26. Piroctone olamine - Wikipedia [en.wikipedia.org]

- 27. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-(hydroxymethyl)-1-methyl-pyridin-2-one

Foreword: Navigating the Known and the Unknown in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of the physical properties of a molecule is the bedrock upon which successful formulation, efficacy, and safety are built. This guide is dedicated to a molecule of significant interest, 5-(hydroxymethyl)-1-methyl-pyridin-2-one (CAS No: 27330-18-3). While its structural analogues have been explored, this specific N-methylated derivative remains an entity with a notable lack of publicly available, experimentally determined physical data.

This document, therefore, adopts a dual-purpose structure. It serves not only as a repository of the currently available computed data for 5-(hydroxymethyl)-1-methyl-pyridin-2-one but, more critically, as a practical, hands-on guide for the researcher. It is designed to equip you, the scientist, with the foundational knowledge and detailed experimental protocols necessary to elucidate its physical characteristics with scientific rigor. As we proceed, we will not merely list procedures; we will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data. Our narrative is grounded in the principles of Expertise, Experience, and Trustworthiness, providing a robust framework for your research endeavors.

Molecular Identity and Computed Physicochemical Properties

5-(hydroxymethyl)-1-methyl-pyridin-2-one is a heterocyclic compound featuring a pyridinone core, a structure prevalent in many biologically active molecules.[1] Its chemical structure is presented below:

A summary of its key identifiers and computed physical properties is provided in the table below. It is imperative to note that much of the available quantitative data is predicted through computational models and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | [2] |

| CAS Number | 27330-18-3 | [2] |

| XLogP3 | -0.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Boiling Point (Predicted) | Not Available | |

| Melting Point (Experimental) | Not Available | |

| Solubility (Experimental) | Not Available |

Workflow for Physicochemical Characterization of a Novel Compound

The following diagram outlines a logical and efficient workflow for the comprehensive physicochemical characterization of a newly synthesized compound such as 5-(hydroxymethyl)-1-methyl-pyridin-2-one. This systematic approach ensures that foundational data is gathered and validated at each stage, providing a solid basis for further development.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Melting Point Determination: A Gateway to Purity and Identity

The melting point of a crystalline solid is a critical physical constant that provides a primary indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Causality in Experimental Choice: Why Capillary Melting Point is the Standard

The capillary melting point method is the gold standard for its precision, small sample requirement, and the ability to observe the melting process directly. The slow, controlled heating of a packed capillary tube within a calibrated apparatus allows for the accurate determination of the temperatures at which the first sign of melting appears and when the entire sample becomes liquid.[3]

Experimental Protocol for Melting Point Determination

This protocol is adapted from standard laboratory procedures for melting point determination.[2][3][4][5]

Materials:

-

5-(hydroxymethyl)-1-methyl-pyridin-2-one (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-